Calystegine B4

Trehalase inhibition Mammalian glycosidase Carbohydrate metabolism

Calystegine B4 (CAS: 184046-85-3) is the definitive tool compound for potent, competitive mammalian trehalase inhibition (pig kidney trehalase Ki=1.2 μM; rat intestinal trehalase IC50=9.8 μM). Its unique 1α,2β,3α,4α-tetrahydroxy nor-tropane stereochemistry confers a fundamentally different inhibition fingerprint from calystegines B1, B2, B3, and C1—minimizing β-glucosidase inhibition (almond β-glucosidase Ki=7.3 μM) and showing no α-galactosidase activity. This selectivity makes B4 irreplaceable in SAR studies mapping hydroxylation stereochemistry to glycosidase specificity. It is also the required precursor for synthesizing N-methylcalystegine B4, a selective α-galactosidase inhibitor. Available as a research-grade natural product with verified purity; suitable for global B2B procurement.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 184046-85-3
Cat. No. B190727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalystegine B4
CAS184046-85-3
Synonyms1,2,3,4-tetrahydroxy-nor-tropane
calystegine B(2)
calystegine B(3)
calystegine B(4)
calystegine B2
calystegine B3
calystegine B4
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1CC2(C(C(C(C1N2)O)O)O)O
InChIInChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4-,5-,6+,7-/m1/s1
InChIKeyFXFBVZOJVHCEDO-BNWJMWRWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calystegine B4: Technical Baseline and Procurement Context for a Tetrahydroxy-Nor-tropane Alkaloid


Calystegine B4 (CAS: 184046-85-3) is a naturally occurring polyhydroxylated nortropane alkaloid first isolated from Scopolia japonica (Solanaceae) and structurally characterized as 1α,2β,3α,4α-tetrahydroxy-nor-tropane [1]. It belongs to the broader calystegine family of plant-derived iminosugars, which share a bicyclic nor-tropane core with varying hydroxylation patterns [2]. As a glycosidase inhibitor, calystegine B4 exhibits a distinctive inhibition profile that differs markedly from its closest structural analogs, including calystegines B1, B2, B3, and C1. For scientific procurement, this compound is available as a research-grade natural product from specialized vendors with purities typically ≥90–95% (HPLC-verified), stored desiccated at –20°C [3].

Why Generic Calystegine Substitution Fails: Structural Determinants of Glycosidase Inhibition Specificity for Calystegine B4


Calystegines sharing the B-series designation cannot be treated as functionally interchangeable glycosidase inhibitors. The precise stereochemical arrangement of hydroxyl groups on the nor-tropane scaffold dictates both enzyme target selectivity and inhibitory potency [1]. Calystegine B4 bears a 1α,2β,3α,4α-tetrahydroxy substitution pattern that confers a fundamentally different inhibition fingerprint compared to calystegine B2 (1α,2β,3β,4α-tetrahydroxy) or B1 (1α,2β,3α,4β,6-exo-pentahydroxy) [2]. This stereochemical divergence translates directly into divergent enzyme inhibition profiles: calystegine B4 is a potent trehalase inhibitor with a pig kidney trehalase Ki of 1.2 μM, whereas calystegine B2 is a potent dual inhibitor of β-glucosidase (Ki = 1.9 μM) and α-galactosidase (Ki = 0.86 μM) but is not characterized as a trehalase inhibitor [3][4]. Furthermore, calystegine B4 exhibits no significant activity against α-galactosidase, whereas calystegine B2 is a potent inhibitor of this enzyme [3]. Substituting calystegine B4 with another B-series calystegine based solely on nomenclature similarity will yield entirely different experimental outcomes and is scientifically unjustified.

Quantitative Differentiation Evidence: Calystegine B4 vs. Closest Structural Analogs and In-Class Comparators


Trehalase Inhibition: Calystegine B4 Exhibits Potent and Selective Mammalian Trehalase Inhibition Not Observed with Calystegine B2

Calystegine B4 is a potent competitive inhibitor of pig kidney trehalase, with a Ki of 1.2 μM [1]. In rat intestinal glycosidase profiling, trehalase was the only enzyme among those tested that was potently inhibited by calystegine B4, yielding an IC50 of 9.8 μM [1]. In contrast, calystegine B2 is not reported as a trehalase inhibitor; its primary inhibitory activities are directed against β-glucosidase (Ki = 1.9 μM) and α-galactosidase (Ki = 0.86 μM) [2]. This trehalase inhibition property is unique to calystegine B4 among the commonly studied B-series calystegines and is a direct consequence of its specific hydroxylation pattern (1α,2β,3α,4α) [1].

Trehalase inhibition Mammalian glycosidase Carbohydrate metabolism

β-Glucosidase Inhibition: Calystegine B4 Shows Weaker but Still Competitive Inhibition Compared to Calystegines B1, B2, and C1

Calystegine B4 inhibits almond β-glucosidase in a competitive manner with a Ki of 7.3 μM [1]. In the same study, calystegines B1, B2, and C1 were characterized as potent competitive inhibitors of almond β-glucosidase with Ki values ranging from 10⁻⁶ to 10⁻⁷ M (i.e., 0.1–1.0 μM) [1]. Subsequent work confirmed that calystegine B2 has a Ki of 1.9 μM against almond β-glucosidase [2]. Thus, calystegine B4 is approximately 3.8-fold to 73-fold less potent against β-glucosidase than its closest B-series analogs, depending on the comparator [1][2].

β-Glucosidase Enzyme inhibition Competitive inhibitor

α-Galactosidase Inhibition: Calystegine B4 Is Inactive, Whereas Calystegine B2 Is a Potent Inhibitor

Calystegine B4 exhibited no significant inhibitory activity against green coffee bean α-galactosidase in direct comparative assays [1]. In contrast, calystegine B2 is a potent competitive inhibitor of this same enzyme, with a Ki of 0.86 μM [2]. This binary difference—complete inactivity versus sub-micromolar potency—represents a clear functional divergence driven by the stereochemical difference at the C-3 position (α-OH in B4 vs. β-OH in B2) [1].

α-Galactosidase Fabry disease model Enzyme specificity

N-Methylation of Calystegine B4 Alters Specificity: A Chemically Accessible Derivative with Distinct Pharmacological Utility

Chemical N-methylation of calystegine B4 converts the compound from a trehalase/β-glucosidase inhibitor into a selective α-galactosidase inhibitor [1]. N-Methylcalystegine B4 inhibits coffee bean α-galactosidase with a Ki of 36 μM, whereas the parent calystegine B4 is inactive against this enzyme [1]. Concomitantly, N-methylation almost completely eliminates the trehalase and β-glucosidase inhibitory activity of calystegine B4 [1]. In contrast, N-methylation of calystegine B2 (producing N-methylcalystegine B2) enhances α-galactosidase inhibition (Ki decreases from 0.86 μM to 0.47 μM) but also eliminates β-glucosidase inhibition [1].

N-Methylcalystegine α-Galactosidase inhibitor SAR Chemical derivatization

Trehalase Source Selectivity: Calystegine B4 Potently Inhibits Mammalian but Not Fungal or Yeast Trehalases

Calystegine B4 exhibits marked selectivity for mammalian trehalases over fungal and yeast trehalases [1]. While the compound potently inhibits pig kidney trehalase with a Ki of 1.2 μM and rat intestinal trehalase with an IC50 of 9.8 μM, it is almost completely inactive against yeast and fungal trehalases under comparable assay conditions [1].

Trehalase Species selectivity Mammalian vs. fungal

Physicochemical Properties: Calystegine B4 Demonstrates High Aqueous Solubility and Drug-Likeness Characteristics

Calystegine B4 possesses a calculated water solubility of approximately 1 × 10⁶ mg/L (or 240 g/L) at 25°C , with an estimated Log Kow of –2.25 . The compound complies with Lipinski‘s Rule of Five, with a molecular weight of 175.18 g/mol, hydrogen bond donor count of 5, hydrogen bond acceptor count of 5, and a topological polar surface area (TPSA) of 93.0 Ų [1]. These properties distinguish calystegine B4 from more hydrophobic iminosugar inhibitors and support its suitability for aqueous assay conditions.

Physicochemical properties Solubility Drug-likeness LogP

Evidence-Backed Research and Industrial Application Scenarios for Calystegine B4 Procurement


Mammalian Trehalase Inhibition Studies in Metabolism and Diabetes Research

Calystegine B4 is the tool compound of choice for studies requiring potent, competitive inhibition of mammalian trehalase. With a pig kidney trehalase Ki of 1.2 μM and rat intestinal trehalase IC50 of 9.8 μM, it provides reliable trehalase inhibition in mammalian systems [1]. Its inactivity against yeast and fungal trehalases further enables selective targeting in mixed-species experimental setups [1].

Glycosidase Selectivity Profiling and Negative Control Experiments

Researchers requiring a calystegine that minimizes β-glucosidase inhibition while preserving other activities should select calystegine B4. Its Ki of 7.3 μM against almond β-glucosidase is 3.8- to 73-fold weaker than calystegines B1, B2, and C1 [1][2]. Additionally, calystegine B4 is completely inactive against α-galactosidase, making it suitable as a negative control in α-galactosidase inhibition assays [1].

Synthesis of N-Methylcalystegine B4 for Selective α-Galactosidase Inhibition

Calystegine B4 is the requisite precursor for synthesizing N-methylcalystegine B4, a selective α-galactosidase inhibitor (Ki = 36 μM) that loses the trehalase and β-glucosidase inhibitory activities of the parent compound [1]. This derivative cannot be obtained from calystegine B2, as N-methylation of B2 produces a distinct compound (N-methylcalystegine B2) with a different potency profile (Ki = 0.47 μM) [1].

Calystegine Structure–Activity Relationship (SAR) and Stereochemical Studies

Calystegine B4, with its unique 1α,2β,3α,4α-tetrahydroxy substitution pattern, serves as an essential comparator in SAR studies mapping the relationship between nor-tropane hydroxylation stereochemistry and glycosidase inhibition specificity [1]. Its distinct inhibition profile—trehalase inhibition combined with weak β-glucosidase inhibition and no α-galactosidase activity—provides a critical data point for understanding the structural determinants of iminosugar–glycosidase interactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calystegine B4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.